molecular formula C4H6N4OSe B12918411 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide CAS No. 7698-91-1

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Cat. No.: B12918411
CAS No.: 7698-91-1
M. Wt: 205.09 g/mol
InChI Key: KVRRSRDUIXUGCU-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is a heterocyclic compound containing selenium. It has the molecular formula C₄H₆N₄OSe and a molecular weight of 205.08 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been reported for the synthesis of 1,2,5-selenadiazole derivatives, including:

Industrial Production Methods

Industrial production methods for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom in the selenadiazole ring can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and carboxamide groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide moiety can form hydrogen bonds with these targets, potentially inhibiting their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

7698-91-1

Molecular Formula

C4H6N4OSe

Molecular Weight

205.09 g/mol

IUPAC Name

4-amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

InChI

InChI=1S/C4H6N4OSe/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9)

InChI Key

KVRRSRDUIXUGCU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=N[Se]N=C1N

Origin of Product

United States

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